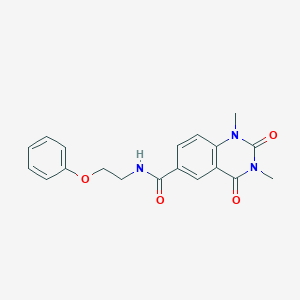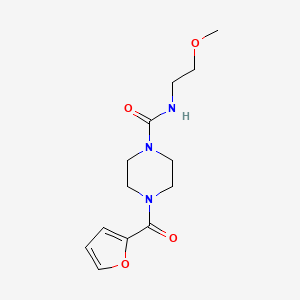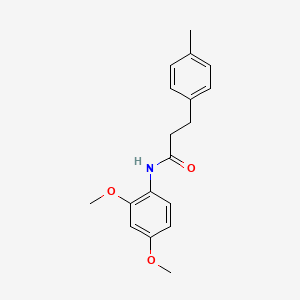![molecular formula C17H25N3O3 B4440272 N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide](/img/structure/B4440272.png)
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide
描述
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide, also known as MP-22, is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. MP-22 has been extensively studied for its ability to modulate the activity of the μ-opioid receptor and its potential therapeutic applications.
作用机制
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide acts as an agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. Upon binding to the receptor, N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide activates downstream signaling pathways that lead to the inhibition of neurotransmitter release and the modulation of pain perception. N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been shown to be a highly selective agonist of the μ-opioid receptor, with minimal activity at other opioid receptor subtypes.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects. Additionally, N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory pain conditions.
实验室实验的优点和局限性
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide is a highly potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for investigating the mechanisms of opioid receptor signaling. However, its potency and selectivity may also make it difficult to use in certain experiments, as high concentrations may be required to elicit a response. Additionally, N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide is a synthetic compound that may not accurately reflect the activity of endogenous opioids, which may limit its usefulness in certain contexts.
未来方向
There are several potential future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide. One area of interest is the development of new opioid-based therapeutics that are more selective and less prone to abuse than traditional opioids. N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide may serve as a useful starting point for the development of these compounds. Additionally, further research is needed to fully understand the mechanisms of opioid receptor signaling and to identify new targets for the treatment of pain and other neurological disorders.
科学研究应用
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been used extensively in scientific research to investigate the mechanisms of opioid receptor signaling and to develop new opioid-based therapeutics. It has been shown to be a potent and selective agonist of the μ-opioid receptor, and has been used to study the structure and function of this receptor. Additionally, N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been used to investigate the role of the μ-opioid receptor in pain modulation, addiction, and other physiological processes.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-16(21)19-15-7-4-3-6-14(15)17(22)18-8-5-9-20-10-12-23-13-11-20/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJVXQLYBNERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol](/img/structure/B4440189.png)

![N-(5-{[(4-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440208.png)
![N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440209.png)
![[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B4440213.png)
![4-chloro-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B4440215.png)


![1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4440236.png)
![N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4440240.png)

![N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440256.png)
![N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440267.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-N-methylmethanesulfonamide](/img/structure/B4440278.png)